molecular formula C11H12Cl2OS B14057217 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14057217
M. Wt: 263.2 g/mol
InChI Key: DTOAMLQQSWTCFC-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a chloromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The chloro and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of chloro groups with other substituents.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic attack on the chloro groups and subsequent transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of both chloro and methylthio groups on the phenyl ring, along with the propan-2-one moiety, distinguishes it from similar compounds and contributes to its distinct properties.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3

InChI Key

DTOAMLQQSWTCFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)CCl)Cl

Origin of Product

United States

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